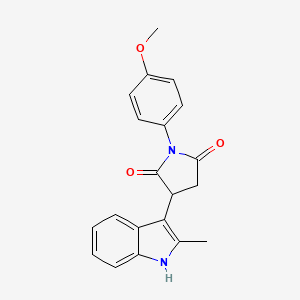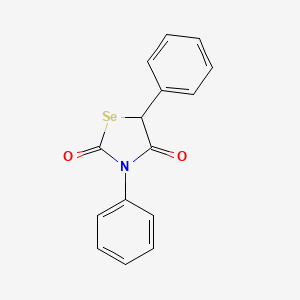![molecular formula C8H16ClO3PS B14586055 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-46-9](/img/structure/B14586055.png)
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydride are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-substituted ethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted phosphonates.
Substitution: Formation of amine or thiol-substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate exerts its effects involves its interaction with nucleophiles and electrophiles The chloro-substituted ethenyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [2-chloro-2-(phenylsulfanyl)ethenyl]phosphonate: Contains a phenylsulfanyl group, offering different reactivity and applications.
Diethyl [2-bromo-2-(ethylsulfanyl)ethenyl]phosphonate:
Uniqueness
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.
Propriétés
Numéro CAS |
61609-46-9 |
|---|---|
Formule moléculaire |
C8H16ClO3PS |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
1-chloro-2-diethoxyphosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C8H16ClO3PS/c1-4-11-13(10,12-5-2)7-8(9)14-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
ZHBBTYVBZZIBIH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(SCC)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


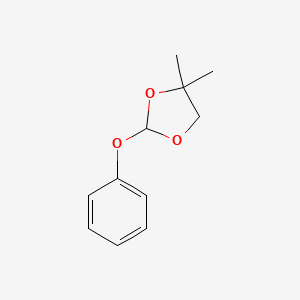

![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
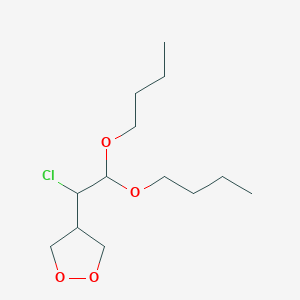
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)

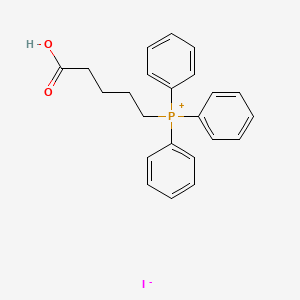
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
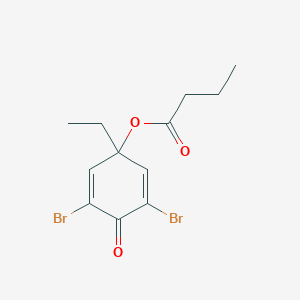

![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
